molecular formula C23H19NO3 B594069 4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid CAS No. 1307803-52-6

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid

Cat. No.: B594069
CAS No.: 1307803-52-6
M. Wt: 357.4 g/mol
InChI Key: YQRYKVLRMJAKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The “JWH 073 N-butanoic acid metabolite” plays a role in biochemical reactions, particularly in the metabolism of the closely-related JWH 015 and JWH 018

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “JWH 073 N-butanoic acid metabolite” is complex and involves several biochemical interactions at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “JWH 073 N-butanoic acid metabolite” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “JWH 073 N-butanoic acid metabolite” can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“JWH 073 N-butanoic acid metabolite” is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of “JWH 073 N-butanoic acid metabolite” within cells and tissues is a complex process that may involve various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 073 N-butanoic acid metabolite involves the carboxylation of the N-alkyl chain of JWH 073. This process is typically carried out using standard organic synthesis techniques, including the use of carboxylating agents under controlled conditions .

Industrial Production Methods: The compound is usually produced in small quantities in specialized laboratories .

Chemical Reactions Analysis

Types of Reactions: JWH 073 N-butanoic acid metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: JWH 073 N-butanoic acid metabolite is unique due to its specific metabolic profile and its role as a secondary urinary metabolite of JWH 073. Its selective affinity for CB1 receptors also distinguishes it from other synthetic cannabinoids .

Properties

IUPAC Name

4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRYKVLRMJAKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016341
Record name JWH-073 Butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307803-52-6
Record name JWH-073 Butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research paper mentions detecting JWH-018 N-5-hydroxypentyl in sewage. What is the connection between this compound and 4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid?

A1: JWH-018 N-5-hydroxypentyl and 4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid are both metabolites of the synthetic cannabinoid JWH-018. [] The presence of these metabolites in sewage indicates the consumption of JWH-018 within the community. [] By measuring the concentration of these metabolites in wastewater, researchers can estimate the extent of JWH-018 use in a population. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.